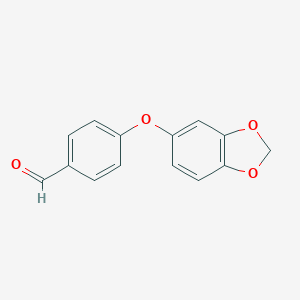

4-(3,4-Methylenedioxyphenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-8-10-1-3-11(4-2-10)18-12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACOYOGKHFDXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3,4 Methylenedioxyphenoxy Benzaldehyde

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-(3,4-methylenedioxyphenoxy)benzaldehyde reveals two primary disconnection points, leading to logical and accessible starting materials. The most apparent disconnection is at the ether oxygen, suggesting a nucleophilic aromatic substitution or a coupling reaction. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C-O bond points to sesamol (B190485) (3,4-methylenedioxyphenol) as the phenoxide precursor and a p-substituted benzene (B151609) derivative, such as 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde, as the electrophilic partner. In this scenario, the aldehyde group is already in place on one of the aromatic rings.

Pathway B: An alternative disconnection also at the ether linkage suggests sesamol and a derivative of p-cresol (B1678582), like 4-bromotoluene. This pathway necessitates a subsequent functional group interconversion to introduce the aldehyde, typically through oxidation of the methyl group on the toluene (B28343) ring after the ether linkage is formed.

Established Reaction Pathways and Optimized Conditions

The construction of the diaryl ether core of this compound is typically achieved through well-established O-alkylation strategies. The introduction of the aldehyde can be accomplished either before or after the ether formation, depending on the chosen synthetic route.

O-Alkylation Strategies for Ether Formation

The formation of the diaryl ether bond is a critical step and is generally accomplished via two classical methods: the Williamson ether synthesis and the Ullmann condensation. researchgate.netmasterorganicchemistry.com

The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or aryl halide. masterorganicchemistry.comyoutube.comutahtech.edu In the context of synthesizing the target molecule, this would involve the deprotonation of sesamol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide can then react with an activated aryl halide, such as 4-fluorobenzaldehyde, in a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the aryl halide is crucial, with fluoro and chloro substituents being effective leaving groups when the ring is activated by an electron-withdrawing group like the aldehyde. chem-station.com

The Ullmann condensation is a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. nih.govorganic-chemistry.org This method is particularly useful for the synthesis of diaryl ethers and can be applied to the reaction between sesamol and a 4-halobenzaldehyde. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications have led to the use of catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions. researchgate.netnih.gov

A similar approach has been demonstrated in the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives, where 4-hydroxybenzaldehyde (B117250) is reacted with a phenacyl bromide in the presence of a base like triethylamine. orientjchem.org This highlights the general applicability of reacting a phenoxide with a suitable electrophile to form the ether linkage.

| Reaction | Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Williamson-type | 4-hydroxybenzaldehyde, phenacyl bromide | Triethylamine | Methanol | Room Temp | 60% | orientjchem.org |

| Ullmann-type | Aryl bromides, Phenols | Copper(I) salt, Salicylaldimine ligand | Dioxane | Mild Conditions | Good Yields |

Functional Group Interconversions for Aldehyde Introduction

Should the synthetic strategy involve the use of a p-cresol derivative, a functional group interconversion is necessary to introduce the aldehyde moiety after the formation of the diaryl ether, 4-(3,4-methylenedioxyphenoxy)toluene. The most direct method for this transformation is the oxidation of the benzylic methyl group.

A variety of oxidizing agents can be employed for this purpose. Classically, strong oxidants like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) have been used, but these often lead to over-oxidation to the carboxylic acid and generate toxic waste. acs.org More selective and environmentally benign methods are now preferred.

Modern approaches for the selective oxidation of a benzylic methyl group to an aldehyde include:

Catalytic oxidation with molecular oxygen: This is a green and efficient method, often employing catalysts based on cobalt, manganese, or copper. researchgate.net

Using N-hydroxyphthalimide (NHPI) as a catalyst: In combination with a co-catalyst and molecular oxygen, NHPI can facilitate the selective oxidation of benzylic C-H bonds. researchgate.net

Hydrolysis of a dihalomethyl group: The methyl group can first be halogenated to a dihalomethyl group (e.g., -CHCl2), which is then hydrolyzed to the aldehyde. organic-chemistry.org

For instance, the oxidation of toluene derivatives to the corresponding benzaldehydes can be achieved with high selectivity using various catalytic systems. nih.govnih.govmdpi.com

| Oxidation Method | Oxidant | Catalyst | Key Features | Reference(s) |

| Catalytic Aerobic Oxidation | Molecular Oxygen | Co, Mn, or Cu-based catalysts | Green oxidant, avoids stoichiometric heavy metals | researchgate.net |

| NHPI-catalyzed Oxidation | Molecular Oxygen | N-hydroxyphthalimide (NHPI) | Organocatalytic, mild conditions | researchgate.net |

| Hydrolysis | Water | (after dihalogenation) | Two-step process, reliable for some substrates | organic-chemistry.org |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern synthetic methodologies for this compound, enhancing efficiency and selectivity for both the ether formation and aldehyde introduction steps.

In diaryl ether synthesis , copper-catalyzed Ullmann-type reactions are a cornerstone. organic-chemistry.orgnih.gov The use of ligands such as salicylaldimines can promote the copper-catalyzed coupling of aryl halides with phenols under milder conditions and with lower catalyst loadings. rsc.org Palladium-catalyzed methods, while also prominent in C-O bond formation, are another catalytic avenue. researchgate.net

For the introduction of the aldehyde group via oxidation, a range of catalytic systems are available. Heterogeneous catalysts, such as manganese oxides supported on carbon nanotubes, have been shown to be effective for the selective oxidation of toluene derivatives to benzaldehydes using molecular oxygen. mdpi.com Homogeneous catalysts, including cobalt- and iron-based systems, are also widely used for benzylic oxidations. researchgate.net

Novel Synthetic Routes and Comparative Efficiencies

While the classical methods remain robust, research into novel synthetic routes aims to improve efficiency, sustainability, and functional group tolerance.

One innovative approach to diaryl ether synthesis is the decarbonylative etherification of aromatic esters. This method, catalyzed by palladium or nickel complexes with specific phosphine (B1218219) ligands, allows for the formation of diaryl ethers from readily available esters, providing an alternative to the traditional coupling of aryl halides and phenols. acs.org

The application of flow chemistry represents a significant advancement in the synthesis of benzaldehyde derivatives and other fine chemicals. masterorganicchemistry.com Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. While a specific flow synthesis for this compound has not been detailed, the synthesis of other benzaldehydes via flow chemistry, for example, by the hydrolysis of benzyl (B1604629) dichloride in a microchannel reactor, demonstrates the potential of this technology. masterorganicchemistry.com

Photocatalysis is another emerging area with potential applications. Visible-light-induced photocatalysis can enable the efficient oxidation of various substrates under mild conditions, and manganese complexes have been shown to photocatalytically oxidize toluene derivatives. nih.gov

A comparative analysis of these routes reveals a trade-off between established reliability and the potential advantages of novel methods.

| Synthetic Route | Key Advantages | Key Challenges |

| Classical (Williamson/Ullmann) | Well-established, reliable for many substrates. | Often require harsh conditions (high temp, strong base), stoichiometric copper in older Ullmann methods. |

| Decarbonylative Etherification | Utilizes alternative starting materials (esters). | Requires specific and potentially expensive catalysts and ligands. |

| Flow Chemistry | High efficiency, safety, and scalability. | Requires specialized equipment and process optimization. |

| Photocatalysis | Mild reaction conditions, uses light as an energy source. | Substrate scope and catalyst stability can be limiting. |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. The focus is on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Key green chemistry considerations in the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF or toluene with more environmentally benign alternatives such as water, ionic liquids, or greener organic solvents like cyclopentyl methyl ether (CPME) is a primary goal. nih.gov Micellar catalysis, where reactions are run in water with the aid of a surfactant, is a promising approach for diaryl ether synthesis. orientjchem.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of copper or palladium for ether formation is a significant improvement over older methods requiring stoichiometric copper. researchgate.netnih.gov Similarly, catalytic aerobic oxidation is preferable to the use of stoichiometric amounts of heavy metal oxidants. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Routes that avoid protecting groups and have fewer steps generally have a higher atom economy.

Energy Efficiency: The development of reactions that proceed at lower temperatures, such as those enabled by highly active catalysts or photocatalysis, reduces energy consumption. nih.gov Flow chemistry can also contribute to better energy efficiency through improved heat transfer. libretexts.org

The synthesis of various heterocyclic compounds and benzaldehyde derivatives has been demonstrated using greener protocols, such as using agro-waste-based catalysts and glycerol (B35011) as a solvent, highlighting the ongoing efforts to make organic synthesis more sustainable. nih.gov

Chemical Reactivity and Transformation Studies of 4 3,4 Methylenedioxyphenoxy Benzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is a key site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon. libretexts.org

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 4-(3,4-methylenedioxyphenoxy)benzaldehyde is susceptible to attack by nucleophiles. libretexts.org This is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate. libretexts.orgopenstax.org The general mechanism involves the nucleophile bonding to the carbonyl carbon, which causes the carbon-oxygen double bond to break, with the electrons moving to the oxygen atom. libretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. openstax.org

However, the reactivity of an aldehyde can be influenced by the electronic effects of its substituents. Aromatic aldehydes like this compound are generally less reactive towards nucleophilic addition than aliphatic aldehydes. openstax.orglibretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon. openstax.orglibretexts.org Conversely, electron-withdrawing groups on the aromatic ring would increase the reactivity towards nucleophiles. vaia.com

Oxidation and Reduction Chemistry

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde group of this compound into a carboxylic acid. This transformation is a hallmark of aldehyde chemistry.

Reduction: Conversely, reduction of the aldehyde group yields a primary alcohol. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reagents for the reduction of aldehydes to alcohols. youtube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Condensation Reactions, including Semicarbazone Formation

Condensation reactions are a significant class of reactions for aldehydes, involving the combination of two molecules with the elimination of a small molecule, such as water. vaia.com

One notable example is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone or another aldehyde in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net

Semicarbazone Formation: A specific and important condensation reaction is the formation of semicarbazones. Aldehydes react with semicarbazide (B1199961) to form semicarbazones. geneseo.edu This reaction is often used for the characterization and derivatization of aldehydes. The reaction of 3,4-methylenedioxy-6-X-benzaldehydes with thiosemicarbazide (B42300) in ethanol (B145695) with a catalytic amount of sulfuric acid has been shown to produce thiosemicarbazones in high yields (85-98%). nih.gov Similarly, the synthesis of various benzaldehyde (B42025) semicarbazones has been reported, highlighting the general applicability of this reaction. geneseo.edunih.govmdpi.comresearchgate.net The formation of a (p-bromophenyl)hydrazone of 3,4-(methylenedioxy)benzaldehyde has also been documented. nih.gov

Reactivity of Aromatic Moieties

The two aromatic rings in this compound can undergo electrophilic substitution reactions, and the methylenedioxy group can also be modified.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. minia.edu.eglibretexts.org The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The rate and orientation of this substitution are influenced by the substituents already present on the ring. msu.edulibretexts.org

In this compound, both aromatic rings can potentially undergo EAS. The phenoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org The benzaldehyde moiety contains a deactivating aldehyde group, which directs incoming electrophiles to the meta position. libretexts.org The methylenedioxy group is also an activating group. taylorandfrancis.com Therefore, the outcome of an EAS reaction on this molecule will depend on the specific reaction conditions and the nature of the electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Modifications of the Methylenedioxy Ring System

The methylenedioxy group, while generally stable, can undergo specific reactions. For instance, the formation of 3-methoxy-4,5-methylenedioxybenzaldehyde from 4,5-dihydroxy-3-methoxybenzaldehyde and a dihalomethane has been achieved in a two-phase medium using a phase transfer catalyst. google.com This indicates that the methylenedioxy bridge can be formed under certain conditions. It has also been noted that demethylenation can occur in some methylenedioxy-containing compounds. taylorandfrancis.com

Ether Linkage Stability and Potential Cleavage Reactions

Several laboratory methods are effective for the cleavage of diaryl ethers. The use of strong Lewis acids, such as boron tribromide (BBr₃), is a well-established method for cleaving aryl ethers. pearson.comufp.ptnih.gov The reaction mechanism typically begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. pearson.comresearchgate.net This coordination makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by a bromide ion. For aryl ethers, this process ultimately yields a phenol (B47542) and an aryl bromide after hydrolysis. ufp.ptnih.gov

Reductive cleavage presents another strategic approach. A combination of a hydrosilane, like triethylsilane (Et₃SiH), and a strong base such as potassium tert-butoxide (KOtBu), can effectively rupture the C–O bond of diaryl ethers to yield a phenol and a benzene (B151609) derivative. researchgate.net

More recently, electrochemical methods have been developed as a mild and efficient alternative for cleaving diaryl ether bonds. rsc.org These reactions often proceed via an electrochemically induced nucleophilic aromatic substitution (SNAr) mechanism. rsc.org By generating a quinone imine cation intermediate through electrooxidation, the aromatic ring is activated for a subsequent polar nucleophilic attack, leading to selective C-O bond scission under ambient conditions. rsc.org

In a biological context, the methylenedioxy group itself can be a site of metabolic cleavage. Enzymes belonging to the cytochrome P450 (CYP) superfamily are known to catalyze the oxidative cleavage of the methylenedioxy ring. nih.gov This process is significant as it can alter the biological activity of the parent compound.

The table below summarizes various reagent systems and conditions reported for the cleavage of diaryl ethers, which are applicable to the ether linkage in this compound.

| Reagent/Method | Reaction Type | Products | Key Features |

| Boron Tribromide (BBr₃) | Lewis Acid-Catalyzed Cleavage | Phenol and Aryl Halide | Widely used, effective for aryl ethers, often requires low temperatures. ufp.ptnih.gov |

| Triethylsilane (Et₃SiH) / KOtBu | Reductive Cleavage | Phenol and Benzene | Transition-metal-free method. researchgate.net |

| Electrochemical SNAr | Anodic Oxidation | Functionalized Anilines/Phenols | Mild conditions, avoids stoichiometric redox reagents. rsc.org |

| Visible-light Photoredox Catalysis | Acidolysis/Hydrolysis | Two Phenol Molecules | Uses acridinium (B8443388) photocatalyst and a Lewis acid co-catalyst at room temperature. nih.gov |

Mechanistic Investigations of Chemical Transformations

The chemical reactivity of this compound is dominated by its two key functional groups: the aldehyde and the methylenedioxy moiety. Mechanistic studies have elucidated the pathways through which this compound undergoes various transformations.

Reactions involving the Aldehyde Group:

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. The mechanism of this transformation depends on the oxidant used. With ruthenium complexes like cis-[RuIV(bpy)₂(py)(O)]²⁺, the reaction proceeds via a one-electron hydrogen-atom transfer (HAT) from the aldehyde C-H bond to the ruthenium-oxo species. acs.orgnih.gov This generates a benzoyl radical, which is then captured by the reduced ruthenium center and subsequently hydrolyzed to the carboxylic acid. nih.gov Oxidation by peroxynitrite in acidic media is more complex, involving three competing pathways: a radical attack, a peracid oxidation, and a nucleophilic attack that can lead to a Cannizzaro-type reaction. nih.gov Autoxidation by atmospheric oxygen also occurs, proceeding through a radical chain mechanism initiated by light or other radical sources. youtube.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. The mechanism involves the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This initially forms a dipolar intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphatane. libretexts.org Modern interpretations suggest that the oxaphosphatane can also be formed directly via a [2+2] cycloaddition. masterorganicchemistry.comresearchgate.net This intermediate then decomposes in an irreversible, exothermic step to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct. libretexts.org The stereochemical outcome (Z/E isomerism) of the alkene is influenced by the stability of the ylide and the reaction conditions. libretexts.org

Mannich Reaction: The aldehyde group can participate in Mannich reactions. In the presence of a primary or secondary amine and another compound with an active hydrogen (like a ketone), a β-amino carbonyl compound, known as a Mannich base, is formed. researchgate.netjlu.edu.cn The mechanism begins with the formation of an iminium ion from the reaction of the aldehyde and the amine. This electrophilic iminium ion is then attacked by the enol form of the ketone, leading to the final product. researchgate.net

Reactions involving the Methylenedioxy Group:

Metabolism by Cytochrome P450: The methylenedioxy group is a well-known substrate for cytochrome P450 (CYP) enzymes. nih.goveurekaselect.com The accepted mechanism involves the abstraction of a hydrogen atom from the methylene (B1212753) bridge by an activated oxygen species of the CYP enzyme, followed by a second oxidation to form a carbene intermediate. researchgate.net This highly reactive carbene then complexes with the ferrous heme iron of the enzyme, forming a metabolite-intermediate (MI) complex. researchgate.net This process often leads to mechanism-based inhibition of the enzyme, as the stable complex renders the enzyme catalytically inactive. nih.govresearchgate.netnih.gov This interaction is of significant toxicological and pharmacological importance. nih.goveurekaselect.com

The table below outlines the key mechanistic steps for major transformations of this compound.

| Reaction | Functional Group | Key Intermediates | Mechanistic Pathway |

| Oxidation | Aldehyde | Benzoyl Radical | Hydrogen-Atom Transfer (HAT) acs.orgnih.gov |

| Wittig Reaction | Aldehyde | Betaine, Oxaphosphatane | Nucleophilic Addition -> [2+2] Cycloaddition -> Elimination libretexts.orgmasterorganicchemistry.com |

| Mannich Reaction | Aldehyde | Iminium Ion | Nucleophilic addition to carbonyl -> Dehydration -> Nucleophilic attack by enol researchgate.net |

| CYP Metabolism | Methylenedioxy | Carbene | Oxidative H-abstraction -> Carbene formation -> Heme complexation researchgate.net |

Spectroscopic and Structural Characterization of 4 3,4 Methylenedioxyphenoxy Benzaldehyde

Advanced Spectroscopic Techniques for Molecular Elucidation

The combination of various spectroscopic methods provides a powerful toolkit for the unambiguous identification and structural characterization of organic molecules. Each technique offers unique insights into the molecular framework, connectivity, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled method for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

The ¹H NMR spectrum of 4-(3,4-Methylenedioxyphenoxy)benzaldehyde is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton should appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the benzaldehyde (B42025) ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3,4-methylenedioxyphenyl ring are expected to show a more complex pattern, likely as a doublet, a singlet, and a doublet of doublets. The two protons of the methylenedioxy group are anticipated to produce a sharp singlet at approximately 6.1-6.2 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 190-193 ppm. The aromatic carbons will resonate in the region of 100-160 ppm. The carbon of the methylenedioxy bridge is expected to appear around 102 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.85 | s |

| Aromatic H (Benzaldehyde ring) | 7.85 | d |

| Aromatic H (Benzaldehyde ring) | 7.10 | d |

| Aromatic H (Methylenedioxyphenyl ring) | 6.95 | d |

| Aromatic H (Methylenedioxyphenyl ring) | 6.80 | d |

| Aromatic H (Methylenedioxyphenyl ring) | 6.70 | s |

| Methylenedioxy H | 6.15 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 191.5 |

| Aromatic C (quaternary) | 160.0, 153.0, 148.5, 142.0, 132.0, 128.0 |

| Aromatic C-H | 130.0, 125.0, 118.0, 108.0, 106.0 |

| O-CH₂-O | 102.0 |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the ortho-coupled protons on the benzaldehyde ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings through the ether linkage. For example, a correlation would be expected between the protons on one aromatic ring and the carbons of the adjacent ring across the ether oxygen.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1700-1710 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aldehydic C-H stretching often presents as a pair of weaker bands around 2820 and 2720 cm⁻¹. The C-O-C stretching of the ether linkage would likely produce strong bands in the region of 1250-1000 cm⁻¹. The characteristic bands for the methylenedioxy group are expected around 1040 cm⁻¹ and 930 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehydic C-H Stretch | 2820, 2720 | Weak |

| C=O Stretch (Aldehyde) | 1705 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1250 | Strong |

| C-O-C Symmetric Stretch | 1040 | Strong |

| =C-O-C Stretch | 1180 | Strong |

| O-CH₂-O Stretch | 930 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 242, corresponding to the molecular formula C₁₄H₁₀O₄. The fragmentation pattern would likely involve cleavage at the ether linkage and loss of the aldehyde group. Key fragments could include:

m/z 241: Loss of a hydrogen atom ([M-H]⁺).

m/z 213: Loss of the formyl radical (-CHO) ([M-CHO]⁺).

m/z 121: Cleavage of the ether bond, resulting in the 4-formylphenoxy radical cation.

m/z 122: Cleavage of the ether bond with hydrogen transfer, resulting in the 3,4-methylenedioxyphenol cation.

m/z 135: Fragment corresponding to the methylenedioxyphenoxy cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₀O₄), the theoretical exact mass can be calculated by summing the masses of its constituent atoms (14 carbons, 10 hydrogens, and 4 oxygens).

The molecular ion peak [M]⁺ in the mass spectrum would correspond to the entire molecule having lost one electron. The high resolution of the mass spectrometer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₄H₁₀O₄]⁺ | 242.0579 |

| [C₁₄H₁₀O₄+H]⁺ | 243.0657 |

| [C₁₄H₁₀O₄+Na]⁺ | 265.0477 |

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides a molecular fingerprint that can be used to confirm its structure. The fragmentation process typically involves the cleavage of the weakest bonds and the formation of stable carbocations and neutral fragments. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu Aromatic ethers can undergo cleavage at the ether linkage.

The mass spectrum of benzaldehyde itself shows a prominent molecular ion peak, which is often the base peak. docbrown.infonist.gov Key fragments arise from the loss of the aldehyde proton to form the [C₆H₅CO]⁺ ion (m/z 105) and subsequent loss of CO to give the phenyl cation [C₆H₅]⁺ (m/z 77). docbrown.info

For this compound, the following fragmentation patterns can be anticipated:

Loss of H·: Cleavage of the aldehydic C-H bond, resulting in an [M-1]⁺ ion.

Loss of CHO·: Cleavage of the bond between the phenyl ring and the formyl group, leading to an [M-29]⁺ ion.

Ether Cleavage: Scission of the C-O bond of the ether linkage can occur in two ways, leading to characteristic fragment ions.

Retro-Diels-Alder (RDA) of the Methylenedioxy Group: This can lead to the loss of formaldehyde (B43269) (CH₂O).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Fragment Ion) | Proposed Fragment Structure |

| 242 | [C₁₄H₁₀O₄]⁺ (Molecular Ion) |

| 241 | [C₁₄H₉O₄]⁺ |

| 213 | [C₁₃H₉O₃]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 135 | [C₇H₇O₃]⁺ |

Note: This table represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions associated with its aromatic rings and the carbonyl group of the aldehyde.

The benzaldehyde moiety typically exhibits a strong absorption band around 240-250 nm (π → π* transition) and a weaker band around 280 nm (π → π* transition), with a very weak n → π* transition appearing at longer wavelengths (around 320-340 nm). nist.govnist.gov The presence of the 3,4-methylenedioxyphenoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system through the ether oxygen.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 270 | Benzaldehyde and Methylenedioxyphenoxy rings |

| π → π | 290 - 310 | Extended conjugated system |

| n → π* | 330 - 350 | Carbonyl group |

Note: The expected wavelength ranges are estimations based on data for similar compounds. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Packing and Unit Cell Parameters

The crystal packing of benzaldehyde derivatives is influenced by the substituents on the aromatic ring. nih.govrsc.org Molecules often arrange themselves to maximize favorable intermolecular interactions. The unit cell is the basic repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ).

For similar aromatic aldehydes, monoclinic or triclinic crystal systems are common. nih.govresearchgate.net For instance, the related compound 4-[4-(4-formylphenoxy)butoxy]benzaldehyde (B1623662) has been reported to crystallize in both monoclinic and triclinic polymorphs. researchgate.net

Table 4: Representative Unit Cell Parameters for Related Benzaldehyde Derivatives

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4-(4-methoxyphenoxy)benzaldehyde | Monoclinic | - | - | - | - | - | - | doaj.orgnih.gov |

| 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde | Monoclinic | 6.853 | 11.994 | 16.405 | 90 | 98.28 | 90 | nih.gov |

| 4-[4-(4-formylphenoxy)butoxy]benzaldehyde | Triclinic | 4.4969 | 7.9507 | 11.0679 | 73.854 | 84.788 | 80.903 | researchgate.net |

Note: This table provides examples from the literature to illustrate the range of unit cell parameters that could be expected.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound will be stabilized by a variety of intermolecular interactions. These non-covalent forces dictate the molecular packing and influence the physical properties of the crystal.

C-H···O Hydrogen Bonding: Weak hydrogen bonds involving the aldehyde proton and other C-H bonds as donors, and the oxygen atoms of the ether, methylenedioxy, and carbonyl groups as acceptors, are expected to be prevalent. researchgate.net These interactions often link molecules into dimers, chains, or more complex networks. nih.govnih.gov

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. These interactions can be either face-to-face or offset.

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the π-electron cloud of an aromatic ring. nih.gov

These interactions collectively contribute to the formation of a stable three-dimensional supramolecular architecture. rsc.org

Computational and Theoretical Investigations of 4 3,4 Methylenedioxyphenoxy Benzaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its structure, stability, and reactivity.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 4-(3,4-Methylenedioxyphenoxy)benzaldehyde, which has rotational freedom around the ether linkage, conformational analysis is crucial.

This analysis would typically involve rotating the dihedral angle between the two aromatic rings to identify all possible stable conformers and the transition states that connect them. The results would indicate the preferred spatial orientation of the benzaldehyde (B42025) and methylenedioxyphenyl groups. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer would be calculated. These theoretical values can be compared with experimental data from X-ray crystallography if available, providing a benchmark for the accuracy of the computational method.

Table 1: Exemplary Optimized Geometrical Parameters for the Most Stable Conformer of a Diaryl Ether Aldehyde (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-O (ether) | 1.395 |

| C=O (aldehyde) | 1.215 | |

| Bond Angles (°) | C-O-C (ether) | 118.5 |

| C-C-H (aldehyde) | 121.0 | |

| Dihedral Angle (°) | C-O-C-C | 45.2 |

Note: The data in this table is illustrative and not the actual calculated data for this compound.

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich methylenedioxyphenoxy ring and the LUMO on the electron-withdrawing benzaldehyde moiety, indicating the potential for intramolecular charge transfer.

Table 2: Exemplary Frontier Molecular Orbital Properties (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Note: The data in this table is illustrative and not the actual calculated data for this compound.

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom in this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would be expected to show a negative potential around the carbonyl oxygen of the aldehyde group and the oxygens of the methylenedioxy group, highlighting these as sites for potential hydrogen bonding or coordination.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to interpret and assign experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule.

For this compound, the calculated chemical shifts would be compared to experimental spectra, if available. This comparison helps to confirm the molecular structure and assign the resonances to specific protons and carbon atoms. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging, providing deeper insight into the molecule's behavior in solution. Predicted NMR data for the related compound 3,4-Methylenedioxybenzaldehyde is available in the Human Metabolome Database.

Table 3: Exemplary Predicted ¹H NMR Chemical Shifts (Calculated using GIAO method)

| Proton | Predicted Chemical Shift (ppm) |

| Aldehyde H | 9.88 |

| Aromatic H (ortho to CHO) | 7.85 |

| Aromatic H (meta to CHO) | 7.20 |

| Methylenedioxy H | 6.10 |

Note: The data in this table is illustrative and not the actual calculated data for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities.

The calculated vibrational spectrum for this compound would show characteristic peaks for the aldehyde C=O stretch, aromatic C-H stretches, and the C-O-C stretches of the ether linkage and the methylenedioxy group. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. The calculated spectrum would be a valuable tool for assigning the bands observed in experimental IR and Raman spectra. Studies on similar molecules like 4-phenylbenzaldehyde (B31587) have shown excellent agreement between experimental and calculated spectra, allowing for a confident assignment of vibrational modes.

Table 4: Exemplary Calculated Vibrational Frequencies (Scaled)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1705 |

| Aromatic C-H Stretch | 3050-3100 |

| Asymmetric C-O-C Stretch (ether) | 1245 |

| Symmetric C-O-C Stretch (ether) | 1040 |

Note: The data in this table is illustrative and not the actual calculated data for this compound.

UV-Vis Absorption Spectra Simulation

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is widely employed to calculate the excited states of molecules, providing information on absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions. mdpi.commdpi.com For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the electronic characteristics of both the benzaldehyde and the 3,4-methylenedioxyphenoxy moieties.

Computational studies on similar aromatic aldehydes and ethers have shown that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. mdpi.comnih.gov The B3LYP functional, combined with a basis set such as 6-311+G(d,p), is a common choice for such calculations, often performed with a solvent model to account for environmental effects. mdpi.comyoutube.com

The primary electronic transitions anticipated for this molecule are of the π → π* and n → π* type. The benzaldehyde portion contributes a characteristic n → π* transition associated with the carbonyl group, which is typically of lower energy, and more intense π → π* transitions within the aromatic ring. The 3,4-methylenedioxyphenoxy group, with its ether linkage and additional aromatic ring, is expected to introduce further π → π* transitions and potentially shift the absorption maxima compared to unsubstituted benzaldehyde.

Table 1: Simulated UV-Vis Absorption Data for this compound (Illustrative)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 310 | 0.45 | HOMO -> LUMO | π → π |

| 285 | 0.12 | HOMO-1 -> LUMO | π → π |

| 350 | 0.02 | n -> π | n → π |

Note: The data in this table are illustrative and represent typical values for similar aromatic aldehydes and ethers, as specific experimental or computational data for this compound were not available in the cited literature.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key reaction of interest is electrophilic aromatic substitution on the benzaldehyde ring. The directing effects of the ether and aldehyde functionalities play a crucial role in determining the regioselectivity of such reactions. mdpi.comnih.gov

Density Functional Theory (DFT) is commonly used to model these reaction pathways. nih.govfigshare.com By calculating the relative energies of the starting materials, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. The characterization of transition states, which are first-order saddle points on the potential energy surface, is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

The ether group (-OAr) is an activating, ortho-, para-directing group due to the resonance donation of its lone pair electrons into the aromatic ring. Conversely, the aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.com Computational models can quantify these effects by calculating the energies of the sigma-complex intermediates formed during electrophilic attack at different positions on the ring. mdpi.comnih.gov

Table 2: Calculated Activation Energies for Electrophilic Nitration of this compound at Different Positions (Illustrative)

| Position of Attack | Relative Transition State Energy (kcal/mol) |

| Ortho to -CHO | 18.5 |

| Meta to -CHO | 15.2 |

| Ortho to -OAr (on the other ring) | 12.8 |

| Para to -OAr (on the other ring) | 11.5 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, interactions with solvents, and aggregation properties. benthamdirect.comnih.gov For a flexible molecule like this compound, which possesses a diaryl ether linkage, MD simulations can reveal the preferred conformations and the rotational freedom around the ether bond. benthamdirect.comnih.govnih.gov

These simulations are based on solving Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field. benthamdirect.comnih.govnih.gov The choice of force field is critical for accurately representing the intra- and intermolecular interactions. For aromatic ethers, force fields such as AMBER or CHARMM are often employed. benthamdirect.comnih.gov

MD simulations can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and the barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Furthermore, simulations in a solvent box can model the hydration shell around the molecule and provide insights into its solubility and interactions with the surrounding environment. benthamdirect.comnih.govnih.gov

Table 3: Representative Conformational Dihedral Angles from a Molecular Dynamics Simulation of this compound (Illustrative)

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| C(Ar1)-O-C(Ar2)-C(Ar2) | 125.4 | 15.2 |

| O-C(Ar1)-C(Ar1)-C(CHO) | 178.1 | 5.8 |

Note: The data in this table are illustrative and represent typical values that could be obtained from an MD simulation of a diaryl ether. Specific simulation data for this compound were not available in the cited literature.

Derivatives and Analogues of 4 3,4 Methylenedioxyphenoxy Benzaldehyde in Academic Research

Design and Synthesis of Novel Derivatives

The synthesis of new derivatives from 4-(3,4-methylenedioxyphenoxy)benzaldehyde is primarily focused on three key areas: the aldehyde functional group, the phenoxy substituent, and the methylenedioxy ring.

The aldehyde group is a versatile functional handle for a variety of chemical transformations. The reaction of aldehydes with primary amines under dehydrating conditions yields imines, also known as Schiff bases. ncert.nic.in This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism. ncert.nic.in The formation of imines is a reversible process, and to drive the reaction to completion, it is common to remove the water formed during the reaction. ncert.nic.in

Similarly, the reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives can produce the corresponding oximes and hydrazones. ncert.nic.inacs.orgnih.gov These reactions also proceed via nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond. ncert.nic.innih.gov The general mechanisms for these reactions are well-established and applicable to this specific aldehyde. ncert.nic.inacs.orgnih.govresearchcommons.org For instance, the reaction with hydroxylamine forms an oxime, while reaction with hydrazine yields a hydrazone. acs.org The use of 2,4-dinitrophenylhydrazine (B122626) is a classic method for the characterization of aldehydes and ketones, as the resulting 2,4-dinitrophenylhydrazones are typically brightly colored crystalline solids. ncert.nic.in

Another important reaction involving the aldehyde moiety is the Mannich reaction, where an aldehyde, a primary or secondary amine, and a ketone react to form a β-amino ketone. researchgate.netrsc.org This three-component reaction provides a pathway to more complex molecular architectures. rsc.org

Table 1: Common Derivatives Formed at the Aldehyde Moiety

| Reactant | Derivative Class | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis, removal of water ncert.nic.in |

| Hydroxylamine (NH₂OH) | Oxime | Mild acid or base catalysis ncert.nic.in |

| Hydrazine (NH₂NH₂) | Hydrazone | Mild acid or base catalysis ncert.nic.in |

| Amine + Ketone | β-Amino Ketone (Mannich Base) | Acid catalysis researchgate.netrsc.org |

The synthesis of the core 4-phenoxybenzaldehyde (B127426) structure and its derivatives often involves the Williamson ether synthesis. nih.govchemeo.com This reaction entails the coupling of a phenoxide with an alkyl halide. In the context of this compound, this would typically involve the reaction of 4-hydroxybenzaldehyde (B117250) with a suitable derivative of 3,4-methylenedioxybenzene. The reverse, reacting 3,4-methylenedioxyphenol (sesamol) with a 4-halobenzaldehyde derivative, is also a viable synthetic route.

Further derivatization can occur on the phenoxy ring system. For example, substituents can be introduced onto the aromatic rings to modulate the electronic and steric properties of the molecule. The synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives, for instance, has been achieved through the substitution reaction of 4-hydroxy-benzaldehyde derivatives with phenacyl bromide derivatives. nih.govchemeo.comalfachemic.com

The methylenedioxy ring, also known as the 1,3-benzodioxole (B145889) ring, can also be a site for structural modification. Research on related compounds, such as 3,4-methylenedioxyamphetamine (MDA), has explored the synthesis of analogues with different substituents on the dioxole ring. researchgate.netresearchgate.net For instance, replacing the methylene (B1212753) bridge with an ethylidene (-O-CH(CH₃)-O-) or an isopropylidene (-O-C(CH₃)₂-O-) group has been investigated. researchgate.net Additionally, alkyl groups have been introduced at the 2-position of the 1,3-benzodioxole ring. researchgate.net These modifications can significantly impact the molecule's conformation and biological activity. researchgate.netresearchgate.net The synthesis of these analogues often starts from the corresponding catechol (1,2-dihydroxybenzene) derivative, which is then reacted with the appropriate ketone or aldehyde to form the desired substituted dioxole ring.

Structure-Reactivity and Structure-Function Relationship Studies in Derivatives

The systematic modification of the this compound scaffold allows for the investigation of structure-activity relationships (SAR) and structure-reactivity relationships. These studies are crucial for understanding how specific structural features influence the chemical and biological properties of the derivatives.

In related benzodioxole derivatives, the introduction of halogen atoms has been shown to influence biological activity. For example, a study on new benzodioxol derivatives as cyclooxygenase (COX) inhibitors found that ortho-halogenated compounds were more potent than their meta-substituted counterparts. researchgate.net Another study on inhibitors of the Keap1-Nrf2 protein-protein interaction demonstrated that the nature of the substituent on a phenoxy group could significantly impact the inhibitory potency. sigmaaldrich.com

Studies on MDA analogues with modified methylenedioxy rings have revealed that steric bulk on the dioxole ring can affect pharmacological activity. researchgate.netresearchgate.net For example, while the 3,4-ethylidenedioxy analogue of MDA retained significant activity, the bulkier 3,4-isopropylidenedioxy analogue was considerably less potent. researchgate.net This suggests that the size and conformation of the dioxole ring are important for molecular recognition by biological targets. researchgate.net

Advanced Characterization of Derived Compounds

The structural elucidation of novel derivatives of this compound relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is fundamental for determining the carbon-hydrogen framework of the synthesized molecules. nih.govresearchgate.netcd-bioparticles.net

Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic carbonyl (C=O) stretch of the aldehyde, and the C-O-C stretching of the ether linkage. researchgate.netnih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides precise molecular weight information, which is used to confirm the elemental composition of the new compounds. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for both separation and identification of compounds in a mixture. nih.govalfachemic.comcd-bioparticles.net In cases where crystalline materials are obtained, single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional molecular structure. cd-bioparticles.net

Table 2: Common Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

| ¹H NMR | Information about the number, environment, and connectivity of hydrogen atoms. |

| ¹³C NMR | Information about the number and type of carbon atoms in the molecule. |

| FTIR | Identification of functional groups (e.g., C=O, C-O-C). researchgate.netnih.govresearchgate.net |

| HRMS | Precise molecular weight and elemental composition. researchgate.net |

| GC-MS | Separation of components and their mass-to-charge ratio. nih.govalfachemic.comcd-bioparticles.net |

| X-ray Diffraction | Three-dimensional molecular structure of crystalline compounds. cd-bioparticles.net |

Polymerization and Oligomerization Studies involving Derived Monomers

The aldehyde and phenoxy moieties of this compound and its derivatives offer several avenues for their incorporation into polymers. The aldehyde group can participate in polymerization reactions, or the entire molecule can be functionalized to act as a monomer.

One approach is the copolymerization of benzaldehyde derivatives with other monomers. For example, cationic copolymerization of benzaldehyde with styrene (B11656) derivatives has been shown to produce copolymers with nearly alternating sequences. acs.org This indicates that a monomer based on this compound could potentially be incorporated into polystyrene-like materials.

Another strategy involves modifying the benzaldehyde derivative to introduce a polymerizable group. For instance, 4-vinylbenzaldehyde (B157712) has been successfully polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create well-defined polymers with reactive aldehyde side chains. chemeo.com A similar approach could be applied by introducing a vinyl or methacrylate (B99206) group to the this compound structure. Research has also shown the polymerization of methacrylate monomers that contain a phenoxy group in their side chain, demonstrating the feasibility of incorporating such structures into polymers.

The aldehyde functionality can also serve as a reactive site on a polymer. For example, polymers with aldehyde groups can be used for post-polymerization modification to attach other molecules. Furthermore, the phenoxybenzaldehyde structure can be used as a functional end-group for polymer chains, as seen in α-(4-formylphenyl)-ω-(4-formylphenoxy)-poly(oxy-1,4-butanediyl). rug.nl

While direct homopolymerization of benzaldehyde itself is not common, the formation of small oligomers is possible under certain conditions. For example, the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is also an aldehyde, has been shown to induce the oligomerization of proteins. This suggests that under specific biological or chemical conditions, aldehyde-containing molecules could participate in cross-linking and oligomerization reactions.

Supramolecular Assembly and Self-Organization of Derivatives

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and can collectively dictate the three-dimensional architecture of molecules in the solid state. This self-organization is a fundamental principle in crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties.

While direct studies on the supramolecular assembly of this compound are not extensively documented in publicly available research, significant insights can be drawn from the analysis of closely related diaryl ether benzaldehyde derivatives. The structural arrangement and intermolecular forces observed in these analogues provide a strong predictive model for the behavior of this compound derivatives.

A noteworthy example is the detailed crystallographic study of 4-(4-methoxyphenoxy)benzaldehyde . researchgate.netnih.govresearchgate.net The analysis of its crystal structure reveals the critical role of weak hydrogen bonds and other non-covalent interactions in the formation of a well-defined supramolecular architecture.

In the crystal lattice of 4-(4-methoxyphenoxy)benzaldehyde, the molecules are organized through a network of weak C—H···O hydrogen bonds. researchgate.netnih.govresearchgate.net These interactions link individual molecules to form layers in the crystallographic bc plane. researchgate.netnih.govresearchgate.net Specifically, the hydrogen atoms of the benzene (B151609) rings act as donors, while the oxygen atoms of the methoxy (B1213986) and aldehyde groups act as acceptors.

Further stabilization of the crystal packing is achieved through weak C—H···π interactions, which serve to link these supramolecular layers together. researchgate.netnih.govresearchgate.net The dihedral angle between the two benzene rings in the molecule is a significant factor, measured at 71.52 (3)°. researchgate.netnih.govresearchgate.net The C—O—C angle at the ether linkage is 118.82 (8)°. researchgate.netnih.govresearchgate.net

The study of these non-covalent interactions is fundamental to understanding and predicting the crystal packing of organic molecules. This knowledge is crucial for the rational design of new materials with specific optical, electronic, or mechanical properties, as the macroscopic properties of a crystal are a direct consequence of the microscopic arrangement of its constituent molecules.

Interactive Data Table: Crystallographic Data for 4-(4-methoxyphenoxy)benzaldehyde researchgate.netnih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

| Dihedral Angle (°) | 71.52 (3) |

| C—O—C Angle (°) | 118.82 (8) |

Applications of 4 3,4 Methylenedioxyphenoxy Benzaldehyde and Its Derivatives in Materials Science and Organic Synthesis

Role as Versatile Synthetic Intermediates

The reactivity of the aldehyde group, coupled with the electronic nature of the methylenedioxyphenoxy moiety, makes 4-(3,4-Methylenedioxyphenoxy)benzaldehyde a valuable and versatile intermediate in organic synthesis. It serves as a foundational component for constructing more complex molecular frameworks, including intricate organic molecules and heterocyclic systems.

Precursor in the Synthesis of Complex Organic Molecules

A notable example of its application is in the synthesis of analogues of biologically active compounds. For instance, derivatives of 3,4-methylenedioxybenzaldehyde are utilized as precursors in the multi-step synthesis of complex molecules with potential therapeutic applications. The synthesis of a 3,4-methylenedioxy analogue of Pyrimethamine, an antimalarial drug, highlights the utility of this structural motif in medicinal chemistry research. This synthesis demonstrates how the methylenedioxy-functionalized phenyl ring can be incorporated into a larger, more complex molecular architecture.

Building Blocks for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its related structures are valuable building blocks for the construction of a variety of heterocyclic systems. The aldehyde group readily participates in condensation reactions with amines, ureas, and other nucleophiles to form a diverse range of ring structures.

For example, 3,4-methylenedioxybenzaldehyde is a key component in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidines. These heterocyclic cores are present in a number of pharmacologically active compounds. Research has shown that a series of 3,4-dihydropyrimidine analogues bearing a 1,2-methylenedioxybenzene component at position 4 can be synthesized with high yields. nanoient.org This approach offers a straightforward method for creating libraries of structurally diverse heterocyclic compounds for drug discovery and materials science applications.

Advanced Materials Development

The unique chemical structure of this compound also makes it an attractive candidate for the development of advanced materials. Its incorporation into polymers and its potential as a precursor for optoelectronic materials are areas of active investigation.

Incorporation into Functional Polymers and Copolymers

The aldehyde functionality of this compound provides a reactive handle for its incorporation into polymer backbones or as pendant groups. This allows for the synthesis of functional polymers with tailored properties. For example, benzaldehyde (B42025) derivatives can be immobilized onto polymer supports for applications in solid-phase organic synthesis or as polymer-bound catalysts.

Furthermore, Schiff base polymers can be synthesized through the polycondensation of diamines with dialdehydes. While direct polymerization of this compound would require a difunctional comonomer, its derivatives can be designed for such purposes. The resulting polymers can exhibit interesting properties, such as thermal stability and potential for metal coordination.

Potential Precursors for Organic Electronic and Optoelectronic Materials

The conjugated π-system of this compound, which extends across both aromatic rings, suggests its potential as a building block for organic electronic and optoelectronic materials. The electronic properties of this system can be further tuned by chemical modification.

Derivatives of benzaldehydes, particularly those that form extended conjugated systems like chalcones, are being investigated for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics, including optical switching and data storage. A study on a quinoline-1,3-benzodioxole chalcone, which contains the methylenedioxy group, demonstrated strong NLO properties. nih.gov This suggests that derivatives of this compound could be designed to exhibit similar or enhanced NLO characteristics. The third-order nonlinear optical properties of materials with a benzene (B151609) core can be significantly influenced by the addition of electron-withdrawing or -donating groups, indicating a pathway for tuning the properties of materials derived from this benzaldehyde. nih.gov

Nanoparticle Engineering using this compound Semicarbazone Derivatives

Semicarbazones, formed by the condensation of an aldehyde or ketone with semicarbazide (B1199961), are a class of compounds known for their coordinating abilities and biological activities. The semicarbazone derivatives of this compound are emerging as promising candidates in the field of nanoparticle engineering.

Recent research has demonstrated the dual role of semicarbazones in the synthesis of silver nanoparticles, where they act as both reducing agents for the metal salt and as capping agents to stabilize the newly formed nanoparticles. researchgate.netrsc.org This one-pot synthesis method is a simple and convenient approach to producing nanoparticles with controlled size and morphology. The resulting semicarbazone-capped nanoparticles have shown enhanced antimicrobial properties compared to the parent semicarbazones alone. rsc.org

While studies have not exclusively focused on the semicarbazone of this compound, the findings with other semicarbazones provide a strong proof-of-concept for its potential in this area. The presence of the methylenedioxy and phenoxy groups could further influence the properties of the resulting nanoparticles, such as their dispersibility and surface chemistry.

| Application Area | Specific Role of this compound or its Derivatives | Key Findings |

| Organic Synthesis | Precursor for complex molecules | Used in the synthesis of a 3,4-methylenedioxy analogue of Pyrimethamine. |

| Organic Synthesis | Building block for heterocyclic systems | A key component in the Biginelli reaction to form dihydropyrimidines. nanoient.org |

| Materials Science | Functional Polymers | Derivatives can be incorporated into polymers for various applications. |

| Materials Science | Optoelectronic Materials | Derivatives like chalcones show potential for nonlinear optical (NLO) applications. nih.gov |

| Nanotechnology | Nanoparticle Engineering | Semicarbazone derivatives can act as reducing and capping agents in nanoparticle synthesis. researchgate.netrsc.org |

Fluid Bed Spray-Drying Techniques for Controlled Particle Formation

Fluid bed spray-drying is a sophisticated multi-stage process that combines spray drying with fluid bed technology to produce agglomerated, free-flowing, and dust-free powders. gea.com The process involves atomizing a liquid feed into droplets within a drying chamber, where they encounter hot air for initial moisture evaporation. youtube.comgea.com The partially dried particles then move to an integrated fluid bed for final drying and cooling. gea.com This technique allows for the creation of particles with precisely defined characteristics, such as specific particle sizes and solubility. gea.com

Supercritical Fluid-Based Particle Nucleation Methodologies

Supercritical fluid (SCF) technologies represent an innovative approach to particle formation. These methods utilize the unique properties of supercritical fluids, which exhibit characteristics of both liquids and gases, to precipitate fine, crystalline particles from a solution by rapidly changing pressure. google.com This process, known since the late 19th century, can produce particles as a fine "snow" or a "frost" on surfaces. google.com Modern advancements aim to expand the range of substances that can be processed, including those insoluble in the supercritical fluid itself, by using immiscible fluid-carrier systems. google.com

There is no available research indicating that supercritical fluid-based particle nucleation has been applied to or studied for this compound.

Mechanical Micronization Processes (e.g., Wet Bead Milling)

Mechanical micronization, including techniques like wet bead milling, is a process used to reduce the particle size of a solid material down to the micrometer or nanometer range. This is achieved through mechanical forces, such as impact and attrition, generated by grinding media (beads) in a liquid suspension. This method is crucial for enhancing the dissolution rates and bioavailability of poorly soluble compounds in various applications.

A review of the literature did not yield any studies that specifically detail the use of wet bead milling or other mechanical micronization processes for this compound.

Research on Particle Dispersion Stability and Morphology

The study of particle dispersion stability and morphology is essential for understanding how powdered materials will behave during storage, handling, and final application. This includes evaluating properties like flowability, cohesiveness, and changes in the physical state over time. nih.gov For instance, research on food powders has shown that storage conditions can significantly impact moisture content, density, and the retention of active compounds. nih.gov

No specific research data exists on the particle dispersion stability or the morphological characteristics of this compound powders.

Chemo-sensing and Analytical Applications of the Compound and Its Derivatives

Chemo-sensors are devices that use chemical interactions to detect and quantify specific analytes. Molecules with particular functional groups can exhibit changes in their optical or electronic properties upon binding with a target substance. Derivatives of benzaldehyde are sometimes explored for such applications. For example, novel benzaldehyde derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and studied for their fluorescence properties. researchgate.net Similarly, thiosemicarbazone derivatives of related methylenedioxy-benzaldehydes have been synthesized for biological evaluation, though not explicitly for chemo-sensing. nih.gov

While derivatives of related aldehyde compounds have been investigated for various applications, there is no specific literature detailing the use of this compound or its direct derivatives as chemo-sensing agents or for other specialized analytical applications.

Future Research Directions and Unexplored Potential of 4 3,4 Methylenedioxyphenoxy Benzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of diaryl ethers often involves Ullmann-type couplings, which can require harsh reaction conditions, stoichiometric copper reagents, and high temperatures. Future research should focus on developing more efficient and environmentally benign synthetic pathways to 4-(3,4-Methylenedioxyphenoxy)benzaldehyde.

Modern catalytic systems offer a promising alternative. Palladium- or copper-catalyzed cross-coupling reactions, utilizing specifically designed ligands, could enable the synthesis under milder conditions with lower catalyst loadings. Another green approach would be the development of a "straight-through" process, where sequential reactions are performed in a single solvent, minimizing waste from intermediate isolation and purification steps. googleapis.com Research into solvent-free or aqueous micellar conditions, which have been successful for related phenoxy derivatives, could dramatically improve the environmental footprint of the synthesis. researchgate.netorientjchem.org Furthermore, organocatalysis presents a metal-free alternative for constructing the core structure, potentially offering different reactivity and selectivity. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Modern Cross-Coupling | Milder conditions, lower catalyst loading, higher yields. | Development of specialized ligands for Cu or Pd catalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |

| Micellar Catalysis | Use of water as a solvent, reduced organic waste. | Screening of surfactants and co-solvents for optimal reactivity. |

| Organocatalysis | Avoidance of transition metal contamination. | Design of novel organic catalysts for C-O bond formation. |

| Straight-Through Process | Reduced unit operations and handling losses. googleapis.com | Identification of a single solvent system compatible with all reaction steps. googleapis.com |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The reactivity of this compound is primarily dictated by its aldehyde functional group. However, the interplay between the diaryl ether, the electron-rich methylenedioxy-substituted ring, and the relatively electron-poor benzaldehyde (B42025) ring could lead to novel transformations.

Future work could investigate selective C-H functionalization on either aromatic ring to introduce new functional groups, creating a library of derivatives with diverse properties. The diaryl ether bond, typically robust, could be targeted for cleavage or rearrangement under specific catalytic conditions, providing a pathway to other complex phenolic compounds. Moreover, the aldehyde group can serve as a linchpin for multicomponent reactions, such as the Biginelli or Hantzsch reactions, to construct complex heterocyclic scaffolds that may possess interesting biological or material properties. researchgate.netnih.gov Exploring its role in novel cycloaddition reactions or as a substrate in photoredox catalysis could also unveil previously unknown reactivity.

Expansion into Emerging Areas of Materials Science

The rigid, aromatic structure of this compound makes it an attractive building block, or monomer, for advanced materials. Its structural similarity to monomers used in the synthesis of novel polyamides and other high-performance polymers suggests its potential in this area. researchgate.net

Future research could focus on polymerizing this compound through its aldehyde group to create polyphenylenes or other conjugated polymers. These materials could exhibit interesting optical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the polar ether and aldehyde functionalities could also be exploited in the design of functional materials such as chemosensors, where binding events could be signaled by a change in fluorescence or color. The synthesis of metal-organic frameworks (MOFs) using this compound as an organic linker could yield materials with high porosity and tailored properties for gas storage or catalysis. nih.gov

| Material Class | Potential Application | Relevant Structural Feature |

| High-Performance Polymers | Thermally stable plastics, advanced composites. | Rigid diaryl ether backbone. |

| Conjugated Polymers | Organic electronics (OLEDs, OPVs). | Aromatic rings and potential for extended π-conjugation. |

| Chemosensors | Selective detection of ions or small molecules. | Aldehyde and ether oxygen atoms as binding sites. |

| Metal-Organic Frameworks | Gas storage, separation, catalysis. nih.gov | Aldehyde group as a reactive site for linker modification. |

Applications in Catalyst Design and Ligand Development